BenchChemオンラインストアへようこそ!

2-(6-Nitroindazol-2-yl)ethanol

Nitroreductase-activated prodrugs Cyclic voltammetry Indazole electrochemistry

2-(6-Nitroindazol-2-yl)ethanol (CAS 1453213-81-4; molecular formula C9H9N3O3; MW 207.19 g/mol) is an N-2-alkylated 6-nitroindazole derivative belonging to the nitroindazole class of heterocyclic compounds. The 6-nitroindazole core is a recognized pharmacophore with documented inhibitory activity against monoamine oxidase B (MAO-B; IC50 = 2.5 µM) and weak nitric oxide synthase (NOS) inhibition, placing it in a biologically distinct space from the more widely studied 7-nitroindazole.

Molecular Formula C9H9N3O3
Molecular Weight 207.19 g/mol
Cat. No. B13869219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Nitroindazol-2-yl)ethanol
Molecular FormulaC9H9N3O3
Molecular Weight207.19 g/mol
Structural Identifiers
SMILESC1=CC2=CN(N=C2C=C1[N+](=O)[O-])CCO
InChIInChI=1S/C9H9N3O3/c13-4-3-11-6-7-1-2-8(12(14)15)5-9(7)10-11/h1-2,5-6,13H,3-4H2
InChIKeyONKGCAYFKJCSKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Nitroindazol-2-yl)ethanol (CAS 1453213-81-4): A Regiospecifically N-2-Functionalized 6-Nitroindazole Scaffold for Differentiated Nitroreductase-Activated and MAO-B-Targeted Research


2-(6-Nitroindazol-2-yl)ethanol (CAS 1453213-81-4; molecular formula C9H9N3O3; MW 207.19 g/mol) is an N-2-alkylated 6-nitroindazole derivative belonging to the nitroindazole class of heterocyclic compounds . The 6-nitroindazole core is a recognized pharmacophore with documented inhibitory activity against monoamine oxidase B (MAO-B; IC50 = 2.5 µM) and weak nitric oxide synthase (NOS) inhibition, placing it in a biologically distinct space from the more widely studied 7-nitroindazole [1]. The defining structural feature of this compound is its regiospecific N-2 (2H-indazole) alkylation with an ethanol moiety, which distinguishes it from the thermodynamically favored N-1 regioisomer (2-(6-Nitro-1H-indazol-1-yl)ethanol, CAS 27414-25-1) and confers measurably different electronic distribution, reduction behavior, and dimerization propensity as established by combined NMR, ESR, cyclic voltammetry, and DFT studies [2].

Why 2-(6-Nitroindazol-2-yl)ethanol Cannot Be Interchanged with Its N-1 Regioisomer or Other Nitroindazole Analogs: Regiochemistry-Driven Electronic and Dimerization Differences


Generic substitution among nitroindazole derivatives is scientifically unsound because the position of alkylation (N-1 vs. N-2) on the indazole ring fundamentally alters electronic distribution across the heterocyclic system, which in turn governs nitro group reduction potential—a parameter directly correlated with biological activity in nitroaromatic compounds [1]. The N-2 alkylated 2-(6-nitroindazol-2-yl)ethanol exhibits a distinct electronic configuration compared to its N-1 regioisomer (CAS 27414-25-1), as demonstrated by divergent NMR chemical shift patterns and DFT-calculated electron density maps [2]. Critically, cyclic voltammetry studies have established that N-1H nitroindazoles (and by extension N-1-alkylated derivatives) possess the capacity to form dimeric species during electrochemical reduction, whereas N-2-alkylated analogs such as the target compound lack this dimerization pathway, resulting in fundamentally different redox behavior [2]. Additionally, the 6-nitro substitution pattern confers a markedly different MAO-B inhibitory profile (IC50 = 2.5 µM) compared to 7-nitroindazole (IC50 = 27.8 µM), an ~11-fold potency difference that precludes functional interchangeability in MAO-B-targeted assays [3]. These regiospecific physicochemical and biochemical properties mean that substituting the N-2-ethanol derivative with its N-1 isomer or with differently nitrated analogs introduces uncontrolled variables in any experimental or procurement workflow.

Quantitative Differentiation Evidence for 2-(6-Nitroindazol-2-yl)ethanol Versus Closest Analogs


N-2 vs. N-1 Regioisomer: Divergent Dimerization Propensity Under Reductive Conditions

Cyclic voltammetry experiments on 1- and 2-alkyl substituted 5- and 6-nitroindazoles have demonstrated that N-1H nitroindazoles undergo dimer formation during electrochemical reduction, a behavior that is absent in N-2-alkylated analogs [1]. This dimerization pathway, confirmed by the Kouakou et al. study on the same 6-nitroindazole scaffold class, means that 2-(6-nitroindazol-2-yl)ethanol is structurally incapable of forming reductive dimers, whereas the N-1 regioisomer (CAS 27414-25-1) and the parent N-1H 6-nitroindazole retain this capacity [1]. This difference is not merely spectroscopic; it directly impacts the number of electrons consumed per nitro group during reduction and the nature of the resulting reduced species, which is a critical determinant in nitroreductase-dependent biological activation mechanisms [2].

Nitroreductase-activated prodrugs Cyclic voltammetry Indazole electrochemistry

6-Nitroindazole Core: ~11-Fold Superior MAO-B Inhibition vs. 7-Nitroindazole

In a head-to-head comparative study evaluating the ability of nitroindazole positional isomers to inhibit human MAO-B-mediated oxidation of MPTP neurotoxin, 6-nitroindazole (the core scaffold of the target compound) exhibited an IC50 of 2.5 µM, which is approximately 11-fold more potent than 7-nitroindazole (IC50 = 27.8 µM) and within 2.5-fold of 5-nitroindazole (IC50 = 0.99 µM) [1]. 6-Nitroindazole also demonstrated dual MAO-A and MAO-B inhibitory activity, whereas 7-nitroindazole is primarily recognized as a neuronal NOS inhibitor with weaker MAO-B activity [1]. In functional MPTP oxidation assays, 6-nitroindazole produced lower levels of the toxic pyridinium metabolites MPDP+ and MPP+ compared to 7-nitroindazole, consistent with its superior MAO-B inhibition [1]. This positions the 6-nitroindazole scaffold—and its N-2-ethanol derivative—for applications where MAO-B inhibition is the primary pharmacological objective rather than NOS inhibition.

MAO-B inhibition Neuroprotection MPTP neurotoxin model

Hydroxyl Radical Scavenging Rate Constant Parity Across Nitroindazole Isomers

All three mononitroindazole positional isomers (5-nitro-, 6-nitro-, and 7-nitroindazole) exhibit comparable hydroxyl radical (OH•) scavenging activity, with second-order rate constants of approximately k ≈ 10^10 M^-1 s^-1 [1]. This near diffusion-controlled rate constant indicates that the 6-nitroindazole core—and by extension its N-2-ethanol derivative—retains potent radical scavenging capacity equivalent to the better-characterized 7-nitroindazole, despite the latter's approximately 11-fold weaker MAO-B inhibitory activity [1]. This dual-function profile (MAO-B inhibition plus radical scavenging) is a differentiating feature of the 6-nitro scaffold that is not shared by 7-nitroindazole, which is primarily a NOS inhibitor with weak MAO-B activity but comparable radical scavenging [1].

Radical scavenging Antioxidant Hydroxyl radical

6-Nitroindazole as a Weaker NOS Inhibitor vs. 7-Nitroindazole: Isoform Selectivity Implications

6-Nitroindazole has been explicitly characterized as a weak NOS inhibitor in comparison to 7-nitroindazole, which inhibits mouse cerebellar NOS with an IC50 of 0.47 µM and rat cerebellar NOS with an IC50 of 0.9 µM [1]. In the systematic evaluation of 36 indazole derivatives by Claramunt et al., most 6-nitroindazole derivatives were found to be better inhibitors of inducible NOS (iNOS) than neuronal NOS (nNOS), establishing a parabolic relationship between iNOS inhibition percentage and interaction energy with the NOS active site [2]. This iNOS-preferring profile contrasts with 7-nitroindazole, which is widely used as a selective nNOS inhibitor in vivo. For researchers seeking to minimize nNOS-mediated cardiovascular effects while targeting iNOS in inflammatory models, the 6-nitroindazole scaffold offers a measurably different selectivity window.

Nitric oxide synthase NOS isoform selectivity iNOS vs. nNOS

Regioselective Synthesis Accessibility: N-2 Alkylation as a Kinetically Favored but Synthetically Distinct Pathway

The alkylation of 6-nitroindazole produces mixtures of N-1 and N-2 regioisomers whose ratio depends on reaction conditions, with N-1 isomers being thermodynamically more stable and N-2 isomers being kinetically favored [1]. The Beilstein Journal study on regioselective indazole N-alkylation demonstrated that for C-7 NO2-substituted indazoles, N-2 regioselectivity of ≥96% can be achieved, while the steric and electronic effects of substituents at other positions (including C-6) modulate this ratio [2]. The synthesis of 2-(6-nitroindazol-2-yl)ethanol specifically requires N-alkylation of 6-nitroindazole with an ethylene-based electrophile (e.g., 1,2-dibromoethane or ethylene carbonate) under basic conditions, and the isolation of the pure N-2 isomer from the N-1/N-2 mixture demands careful chromatographic separation [3]. This synthetic challenge contributes to the differential availability and procurement value of the pure N-2 regioisomer versus the more readily accessible N-1 isomer (CAS 27414-25-1).

Regioselective synthesis Indazole N-alkylation Isomer separation

Procurement-Driven Application Scenarios for 2-(6-Nitroindazol-2-yl)ethanol Based on Verified Differentiation Evidence


MAO-B-Focused Neuroprotection Studies Requiring Minimal NOS Interference

For research programs investigating MPTP-induced Parkinsonism models or MAO-B-mediated neurotoxin activation, 2-(6-nitroindazol-2-yl)ethanol provides an approximately 11-fold more potent MAO-B inhibitory core (IC50 = 2.5 µM) compared to 7-nitroindazole (IC50 = 27.8 µM), while simultaneously offering weak NOS inhibition that minimizes confounding cardiovascular or neuronal NOS effects [1]. This dual advantage—superior target engagement at MAO-B with reduced off-target NOS activity—makes the compound particularly suitable for in vitro MAO-B assays and cellular MPTP neurotoxicity models where pharmacological cleanliness is paramount [1].

Nitroreductase-Activated Prodrug Design Requiring Defined Reduction Stoichiometry

The N-2 alkylation of 2-(6-nitroindazol-2-yl)ethanol eliminates the dimerization pathway observed with N-1H and N-1-alkylated nitroindazoles during electrochemical reduction, ensuring that the nitro group is reduced via a discrete radical anion intermediate without intermolecular coupling [2]. This property is critical for the design of nitroreductase-activated prodrugs or hypoxia-activated cytotoxins where predictable, stoichiometric reduction is required for reliable prodrug-to-drug conversion. Researchers developing 6-nitroindazole-based prodrugs should preferentially select the N-2-alkylated scaffold over the N-1 isomer to avoid dimer-derived byproducts [2].

Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies on Indazole Pharmacophores

The well-documented electronic and electrochemical differences between N-1 and N-2 alkylated 6-nitroindazoles, established by combined NMR, ESR, CV, and DFT studies, make 2-(6-nitroindazol-2-yl)ethanol an essential reference compound for SAR campaigns exploring how indazole N-substitution regiochemistry affects biological activity [3]. Its ethanol side chain provides a synthetic handle for further derivatization (e.g., esterification, etherification, oxidation to carboxylic acid) while preserving the N-2 regiospecificity, enabling systematic exploration of the N-2 chemical space that is underrepresented compared to the thermodynamically favored N-1 series [3].

Dual MAO-B Inhibition and Radical Scavenging in Oxidative Stress Models

The 6-nitroindazole core combines potent MAO-B inhibition (IC50 = 2.5 µM) with near diffusion-limited hydroxyl radical scavenging (k ≈ 10^10 M^-1 s^-1), a dual-functional profile not shared by 7-nitroindazole, which is a weak MAO-B inhibitor (IC50 = 27.8 µM) despite comparable radical scavenging ability [1]. For cellular or in vivo models of oxidative stress where both MAO-B-generated reactive oxygen species and exogenous radical challenge contribute to pathology, the 6-nitro scaffold provides a therapeutically relevant dual mechanism. The N-2-ethanol derivative may offer improved aqueous solubility compared to the parent 6-nitroindazole (logP ≈ 1.99; limited aqueous solubility) , facilitating formulation for cell-based assays .

Quote Request

Request a Quote for 2-(6-Nitroindazol-2-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.